5,7-Dimethoxynaphthalene-1,4-dione
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Overview
Description
5,7-Dimethoxynaphthalene-1,4-dione is an organic compound belonging to the naphthoquinone family It is characterized by the presence of two methoxy groups at the 5 and 7 positions on the naphthalene ring and two carbonyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxynaphthalene-1,4-dione typically involves the oxidation of 5,7-dimethoxynaphthalene. One common method includes the use of ceric ammonium nitrate (CAN) as an oxidizing agent in acetonitrile at room temperature . The reaction proceeds smoothly, yielding the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) in acetonitrile.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Higher quinones.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized naphthoquinones.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Medicine: Potential therapeutic agent for treating Ras-mediated liver cancer.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism by which 5,7-Dimethoxynaphthalene-1,4-dione exerts its effects involves the generation of reactive oxygen species (ROS) within cells. This leads to oxidative stress and subsequent apoptosis in cancer cells. The compound targets the Ras protein and its downstream signaling pathways, including protein kinase B, extracellular signal-related kinase, and glycogen synthase kinase phosphorylation .
Comparison with Similar Compounds
Similar Compounds
- 5,8-Dimethoxynaphthalene-1,4-dione
- 2-Benzylthio-5,8-dimethoxynaphthalene-1,4-dione
Uniqueness
5,7-Dimethoxynaphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown significant potential in inducing apoptosis in Ras-mutated cancer cells, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C12H10O4 |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
5,7-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O4/c1-15-7-5-8-9(13)3-4-10(14)12(8)11(6-7)16-2/h3-6H,1-2H3 |
InChI Key |
YUXALAZURFIIAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=O)C=CC2=O)C(=C1)OC |
Origin of Product |
United States |
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